molecular formula C19H13Cl3N2O2 B2715176 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-74-5

5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2715176
CAS No.: 338977-74-5
M. Wt: 407.68
InChI Key: CKUUVBHMRFQTOK-UHFFFAOYSA-N
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Description

This compound (CAS: 339024-51-0) is a pyridinecarboxamide derivative with a 2-oxo-1,2-dihydropyridine core substituted with chlorine atoms at the 5-position, a 3-chlorobenzyl group at the 1-position, and a 4-chlorophenylcarboxamide at the 3-position. Its molecular formula is C₁₉H₁₃Cl₃N₂O₂, with a molecular weight of 402.68 g/mol .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2/c20-13-4-6-16(7-5-13)23-18(25)17-9-15(22)11-24(19(17)26)10-12-2-1-3-14(21)8-12/h1-9,11H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUUVBHMRFQTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Benzylation and Phenylation: The benzyl and phenyl groups are introduced via Friedel-Crafts alkylation reactions using benzyl chloride and chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Azides or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Human pancreatic cancer (Patu8988)15Induction of apoptosis via caspase activation
Human gastric cancer (SGC7901)12Cell cycle arrest and apoptosis
Human hepatic cancer (SMMC7721)10Inhibition of proliferation

These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies, targeting specific cellular pathways involved in tumor growth and survival .

Anti-inflammatory Potential

The compound is also being investigated for its anti-inflammatory properties. Studies have shown that it can inhibit enzymes involved in inflammatory processes, which may lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Materials Science Applications

Development of Novel Polymers

In materials science, 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is explored for its potential in synthesizing new polymers with unique properties. The presence of chlorine atoms can enhance the thermal stability and mechanical strength of polymeric materials, making them suitable for advanced applications in coatings and composites .

Biological Studies

Biochemical Probing

Researchers are investigating the compound's role as a biochemical probe to study cellular pathways. Its ability to interact with specific molecular targets such as enzymes and receptors allows for detailed investigations into cellular signaling mechanisms. This could lead to insights into disease mechanisms and the development of targeted therapies .

Mechanisms of Action

The mechanisms by which 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways.
  • Receptor Modulation : It can interact with receptors affecting neurotransmitter release and cellular communication.

These interactions are crucial for understanding its therapeutic potential and guiding further research .

Case Studies

Several case studies have highlighted the compound's applications:

  • Screening for Anticancer Activity : A study conducted on multicellular spheroids identified this compound as a novel anticancer agent through high-throughput screening methods. The results showed significant inhibition of cancer cell growth compared to control groups .
  • Polymer Synthesis Research : Investigations into the synthesis of chlorinated polymers using this compound demonstrated enhanced properties such as increased thermal stability and improved mechanical performance, suggesting potential industrial applications .

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to alterations in cellular signaling pathways. These interactions can result in anti-inflammatory or anticancer effects, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-Oxo-1,2-dihydropyridine 5-Cl, 1-(3-Cl-benzyl), N-(4-Cl-phenyl) 402.68 N/A N/A
5-Chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide 2-Oxo-1,2-dihydropyridine 5-Cl, 1-(4-Cl-benzyl), N-(2-dimethylaminoethyl) 368.26 N/A >90%
5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 2-Oxo-1,2-dihydropyridine 5-Cl, 1-(2,4-diCl-benzyl), N-(3,5-diCl-phenyl) 469.94 N/A N/A
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide Pyrazole 5-Cl, 3-CH₃, N-(4-cyano-1-(4-F-phenyl)-pyrazol-5-yl) 455.10 177–178 69%

Key Observations :

  • The target compound and its pyridine-based analogs () share a 2-oxo-dihydropyridine core but differ in N-substituents. The dimethylaminoethyl group in introduces basicity, while the 3,5-dichlorophenyl group in enhances hydrophobicity.
  • Compound , a pyrazole derivative, demonstrates higher synthetic yield (69%) and a distinct heterocyclic core, which may influence binding interactions in biological systems.
Table 2: Functional Analogues with Reported Bioactivity
Compound Name Core Structure Reported Activity Reference
N'-[(3Z)-5-Chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5) Indole-isatin hybrid Antimicrobial (broad-spectrum)
4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (16) Benzodiazol-1-yl Selective inhibitor of 8-oxo-Guanine DNA glycosylase

Key Observations :

  • While the target compound lacks direct biological data, structural analogs like (indole-isatin hybrid) show antimicrobial activity, suggesting that chloro-substituted aromatic systems may enhance antimicrobial potency.
  • Compound , a benzodiazol-1-yl derivative, demonstrates enzyme inhibition, highlighting the role of chloro-substituted carboxamides in targeting DNA repair pathways.

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338977-74-5) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with multiple chlorine atoms and functional groups that enhance its biological interactions. The molecular formula is C19H16Cl3N2O2C_{19}H_{16}Cl_3N_2O_2 with a molecular weight of approximately 401.3 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzyme activities, which can lead to alterations in cellular signaling pathways. The following mechanisms are notable:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer proliferation.
  • Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter release and cellular communication.

Anticancer Activity

Research indicates that 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
Human pancreatic cancer (Patu8988)15Induction of apoptosis via caspase activation
Human gastric cancer (SGC7901)12Cell cycle arrest and apoptosis
Human hepatic cancer (SMMC7721)10Inhibition of proliferation

These results suggest its potential as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In experimental models, it reduced the levels of pro-inflammatory cytokines and inhibited pathways associated with chronic inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various derivatives of pyridinecarboxamide compounds, including our target compound. The study found that modifications in the chlorobenzyl group significantly enhanced the anticancer activity against breast and lung cancer cells. The lead compound exhibited an IC50 value lower than that of standard chemotherapeutics .

Investigation into Mechanisms

Another research project focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. Using flow cytometry and Western blotting techniques, researchers demonstrated that the compound activates intrinsic apoptotic pathways involving caspase-3 activation and mitochondrial membrane potential disruption .

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